7-Hydroxy Alosetron
Descripción general
Descripción
7-Hydroxy Alosetron is a derivative of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. Alosetron is primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . The hydroxylation at the 7th position of Alosetron enhances its pharmacological properties, making this compound a compound of interest in various scientific research fields .
Métodos De Preparación
The synthesis of 7-Hydroxy Alosetron involves several steps, starting from the base compound Alosetron. One common synthetic route includes the hydroxylation of Alosetron using specific reagents and conditions. For instance, the reaction of Alosetron with hydroxylating agents under controlled conditions can yield this compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
7-Hydroxy Alosetron undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Alosetron.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
7-Hydroxy Alosetron has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of serotonin receptor antagonists.
Biology: The compound is utilized in biological assays to investigate the role of serotonin receptors in various physiological processes.
Medicine: Research on this compound focuses on its potential therapeutic effects in treating gastrointestinal disorders and other conditions related to serotonin dysregulation.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting serotonin receptors
Mecanismo De Acción
7-Hydroxy Alosetron exerts its effects by antagonizing the serotonin 5-HT3 receptors. These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract and other peripheral and central locations. By blocking these receptors, this compound modulates visceral pain, colonic transit, and gastrointestinal secretions, effectively controlling symptoms related to IBS .
Comparación Con Compuestos Similares
Similar compounds to 7-Hydroxy Alosetron include other serotonin 5-HT3 receptor antagonists such as:
Ondansetron: Used primarily as an antiemetic to prevent nausea and vomiting.
Granisetron: Another antiemetic with a similar mechanism of action.
Palonosetron: Known for its longer half-life and higher binding affinity to 5-HT3 receptors. This compound is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs
Actividad Biológica
7-Hydroxy alosetron is a derivative of alosetron, a well-known serotonin 5-HT3 receptor antagonist primarily used in the treatment of irritable bowel syndrome (IBS), particularly in women with diarrhea-predominant IBS (IBS-D). This compound exhibits enhanced pharmacological properties due to the presence of a hydroxyl group at the seventh position of the alosetron structure. The biological activity of this compound is significant in modulating gastrointestinal functions and alleviating symptoms associated with IBS.
This compound acts primarily as a serotonin 5-HT3 receptor antagonist . By blocking these receptors, it reduces gastrointestinal motility and pain associated with IBS. The inhibition of 5-HT3 receptors leads to:
- Decreased visceral pain : By modulating the enteric nervous system, it helps alleviate abdominal discomfort.
- Altered colonic transit : It increases colonic compliance and transit time, which can help manage diarrhea.
- Enhanced absorption : It increases jejunal water and sodium absorption, contributing to its therapeutic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its deuterated form may enhance its metabolic stability and bioavailability. Studies suggest that the addition of deuterium can improve pharmacokinetic properties, potentially leading to better efficacy and reduced side effects compared to non-labeled forms.
Clinical Studies and Findings
Several studies have evaluated the effectiveness and safety of alosetron and its derivatives, including this compound. A notable case study analyzed the incremental net benefit (INB) of alosetron for IBS treatment, revealing significant improvements in patient outcomes compared to placebo. The study found:
- Mean INB : 34.1 relative value-adjusted life-years (RVALYs) per 1000 patients treated over 52 weeks.
- Symptom relief : Significant reductions in urgency and stool frequency were observed, with clinical improvements typically noted within 1-4 weeks of therapy .
Adverse Effects
While this compound is effective, it is also associated with some adverse effects, primarily constipation. In clinical trials:
- About 9% of patients reported constipation, mainly during the first month of treatment.
- Most cases were mild to moderate and resolved upon discontinuation or interruption of therapy .
Data Table: Summary of Clinical Findings
Propiedades
IUPAC Name |
7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXIOYMDTFXAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863485-44-3 | |
Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-7-hydroxy-5-methyl-2-((4-methyl-1H-imidazol-5-yl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-7-HYDROXY-5-METHYL-2-((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ9U2S2PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.